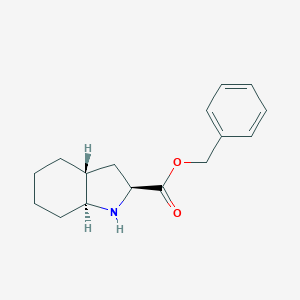

![molecular formula C8H6Cl2N2 B179871 2-(Dichloromethyl)imidazo[1,2-a]pyridine CAS No. 143982-35-8](/img/structure/B179871.png)

2-(Dichloromethyl)imidazo[1,2-a]pyridine

Overview

Description

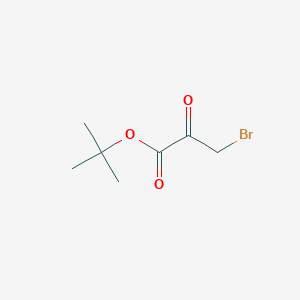

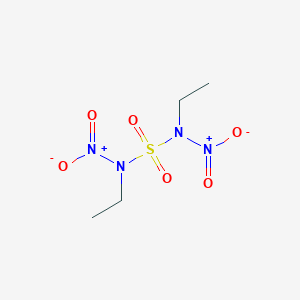

“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H6Cl2N2. It has a molecular weight of 201.05 . It is a light brown solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield .Molecular Structure Analysis

The InChI code for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” is 1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a light brown solid . It has a molecular weight of 201.05 and is stored at temperatures between 0-5°C .Scientific Research Applications

Medicinal Chemistry Applications : Imidazo[1,2-a]pyridines, a category that includes 2-(Dichloromethyl)imidazo[1,2-a]pyridine, are crucial in medicinal chemistry. These compounds have been investigated for their potential in anticancer, antimicrobial, antiviral, antidiabetic, and other therapeutic applications. They are known for being part of various marketed pharmaceutical preparations, such as zolimidine, zolpidem, and alpidem (Deep et al., 2016).

Biological Activity Enhancement : Efforts have been made to enhance the biological activity of imidazo[1,2-a]pyridine derivatives. This includes the development of new methods for their synthesis using readily available substrates and catalysts under mild conditions, which is crucial for pharmaceutical applications (Ravi & Adimurthy, 2017).

Antitumor Therapy : Imidazo[1,2-a]pyridine derivatives have been studied as promising drug candidates for antitumor therapy. Their biological activities have been explored, particularly in inhibiting various tumor cell lines and key enzymes in cancer pathways (Goel et al., 2016).

Synthetic Strategies : There has been significant progress in developing synthetic strategies for imidazo[1,2-a]pyridine derivatives, emphasizing green reagents and atom economy. These methods aim to maximize the functional group diversity of the products while minimizing environmental impact (Yu et al., 2018).

Pharmacological Properties : The pharmacological properties of imidazo[1,2-a]pyridine compounds, including enzyme inhibitors, receptor ligands, and anti-infectious agents, have been extensively studied. This research provides insights into the potential of these compounds in various therapeutic areas (Enguehard-Gueiffier & Gueiffier, 2007).

Anticholinesterase Potential : Certain imidazo[1,2-a]pyridine-based derivatives have been identified as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, making them relevant in the treatment of neurological disorders (Kwong et al., 2019).

Fluorescent Probes : Imidazo[1,2-a]pyridine derivatives have been developed as fluorescent probes, particularly for detecting mercury ions. This application highlights their potential in environmental monitoring and analytical chemistry (Shao et al., 2011).

Safety and Hazards

The safety information for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that these compounds may exert their effects at the molecular and cellular levels to inhibit the growth of these bacteria.

properties

IUPAC Name |

2-(dichloromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXJBZGZZNDUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465063 | |

| Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dichloromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

143982-35-8 | |

| Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)

![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)